Crystal structure of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Crystal structure of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
An In-Depth Technical Guide to the Structural Elucidation of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents due to its unique chemical properties and ability to engage in biological interactions.[1] The precise three-dimensional arrangement of atoms within these molecules is critical for understanding structure-activity relationships (SAR), guiding rational drug design, and securing intellectual property. This guide focuses on 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid, a representative member of this important class. While a definitive published crystal structure for this specific molecule is not available in prominent databases as of the time of this writing, this document serves as a comprehensive technical guide outlining the essential, field-proven methodologies for its synthesis, crystallization, and ultimate structural determination via single-crystal X-ray crystallography. The principles and protocols detailed herein are grounded in established practices for analogous triazole derivatives and are designed to provide researchers with a robust framework for achieving unambiguous structural confirmation.
Introduction: The Imperative for Precise Structural Data
The 1,2,3-triazole moiety is not merely a passive linker; it is a key pharmacophore that can act as a bioisostere for amide or ester bonds, enhancing metabolic stability and influencing molecular conformation.[2] Its high dipole moment and capacity for hydrogen bonding are pivotal in molecular recognition at protein targets.[3] For drug development professionals, an empirical understanding of the solid-state structure is non-negotiable. It reveals:
-
Absolute Conformation: The molecule's exact shape in the solid state.
-
Intermolecular Interactions: The hydrogen bonding and packing motifs that dictate physical properties like solubility and melting point.
-
Stereochemical Validation: Unambiguous confirmation of the synthesized regioisomer (i.e., the 1,5-disubstituted pattern vs. the 1,4-isomer).
While spectroscopic methods like NMR are indispensable for confirming chemical connectivity in solution, only single-crystal X-ray crystallography provides the definitive, high-resolution 3D structural data required for advanced molecular modeling and drug design.[4]
Synthesis and Characterization
A robust and regioselective synthesis is the prerequisite for obtaining high-purity material for crystallization. Based on established literature for similar triazole carboxylic acids, a reliable synthetic pathway involves the hydrolysis of the corresponding ester, which is often more readily synthesized and purified.[5][6]
Proposed Synthetic Workflow
The synthesis of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid can be efficiently achieved through a two-step process starting from commercially available reagents. The causality behind this choice is driven by the high yields and regioselectivity typically afforded by azide-alkyne cycloaddition reactions, followed by a standard ester hydrolysis.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
-
To a solution of methyl propiolate (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.02 eq).
-
Add a solution of azidomethane (1.1 eq) in a suitable solvent. Rationale: The use of a copper(I) catalyst, generated in situ from CuSO₄ and sodium ascorbate, ensures a highly regioselective cycloaddition, yielding the desired 1,5-disubstituted triazole. Azidomethane is used in slight excess to drive the reaction to completion.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester.
Step 2: Synthesis of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
-
Dissolve the purified methyl ester (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours. Rationale: Alkaline hydrolysis is a standard and effective method for converting the ester to the carboxylate salt. The progress is monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1M hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid.
Spectroscopic Characterization
Prior to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed.
| Technique | Expected Observations |
| ¹H NMR | A sharp singlet for the N-methyl protons (typically δ 4.0-4.3 ppm). A singlet for the triazole C4-H proton (typically δ 7.8-8.2 ppm). A very broad singlet for the carboxylic acid OH proton (δ > 10 ppm, often concentration-dependent).[3][4] |
| ¹³C NMR | Resonances for the N-methyl carbon, the two distinct triazole ring carbons, and a downfield signal for the carboxylic acid carbonyl carbon (typically δ 160-170 ppm).[7] |
| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹). A strong C=O stretch (approx. 1700-1725 cm⁻¹, characteristic of a hydrogen-bonded dimer).[8] |
| Mass Spectrometry | The calculated molecular weight is approximately 127.10 g/mol . ESI-MS in negative mode should show a prominent peak at [M-H]⁻ (m/z ≈ 126.1). High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |
Crystallization and Structure Determination
The acquisition of a high-quality single crystal is the most critical and often most challenging step in the process.
Protocol: Single Crystal Growth
Success in crystallization often requires screening various conditions.
-
Solvent Selection: Dissolve the purified carboxylic acid in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., methanol, ethanol, or acetone).
-
Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered crystals over days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent" like hexane or diethyl ether) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution at a slightly elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.
Workflow: Single-Crystal X-ray Crystallography
The definitive structural confirmation involves a systematic multi-step process.
Caption: Standard workflow for single-crystal X-ray structure determination.
Predicted Crystal Structure and Discussion
Based on the known crystal structures of analogous compounds like 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, we can predict the key structural features of the target molecule with high confidence.[5][9]
Expected Crystallographic Parameters
The compound is likely to crystallize in a common centrosymmetric space group such as P-1 (triclinic) or P2₁/c (monoclinic).
| Parameter | Predicted Value / Feature |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Unit Cell | Z = 2 or 4 |
| Key Feature | Hydrogen-Bonded Dimer Formation. The most prominent and structurally defining feature will almost certainly be the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a classic and highly stable motif for carboxylic acids in the solid state. |
Intermolecular Interactions: The Carboxylic Acid Dimer
The carboxylic acid functional group is a powerful structure-directing element. It is anticipated that two molecules of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid will form a planar, eight-membered ring motif, denoted as an R²₂(8) graph set descriptor. This interaction is the primary driver of the crystal packing.
Caption: Expected R²₂(8) hydrogen-bonded dimer motif.
Significance in Drug Discovery
The 1,2,3-triazole ring is a privileged scaffold in modern medicinal chemistry, appearing in anticancer, antimicrobial, and antiviral drug candidates.[1][2] Obtaining the precise crystal structure of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid is crucial for:
-
SAR Analysis: Correlating subtle changes in the 3D structure with biological activity.
-
Computational Modeling: Providing an accurate, empirical starting point for molecular docking studies and in silico screening.
-
Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound impacts on a drug's bioavailability and stability.
-
Intellectual Property: A solved crystal structure provides the highest level of structural proof for patent applications.
Conclusion
While the specific crystal structure of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid remains to be publicly reported, this guide provides a comprehensive and scientifically rigorous roadmap for its determination. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the unambiguous structural data essential for advancing research in medicinal chemistry and drug development. The predicted structural features, dominated by the formation of robust hydrogen-bonded carboxylic acid dimers, provide a strong hypothesis for the resulting supramolecular assembly. This framework underscores the synergy between chemical synthesis and advanced analytical techniques in modern molecular science.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135478953, Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Available at: [Link]
-
Zhao, G. L., et al. (2009). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o833. Available at: [Link]
-
ResearchGate (2025). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Available at: [Link]
-
de Oliveira, R. B., et al. (2019). Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. IUCrData, 4(6), x190738. Available at: [Link]
- Fray, A. H., et al. (2003). One step synthesis of 1,2,3-triazole carboxylic acids. U.S. Patent No. 6,642,390 B2.
- Google Patents (n.d.). Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
-
ResearchGate (2025). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Available at: [Link]
-
Bakulev, V. A., et al. (2020). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2020(4), M1167. Available at: [Link]
-
Sharma, D. K., et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. Available at: [Link]
-
Semantic Scholar (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Ahmad/30f4019a17409f9845778a8f15d98d2495689437]([Link]
-
ResearchGate (2008). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Available at: [Link]
-
MDPI (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8873. Available at: [Link]
-
SciELO (2018). 1H-[9][10][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available at: [Link]
-
MDPI (2022). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 27(1), 225. Available at: [Link]
-
Ali, K. A., et al. (2018). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 14, 2676–2684. Available at: [Link]
-
Kaur, R., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(3), 267-285. Available at: [Link]
-
LibreTexts Chemistry (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Le Dévédec, F., et al. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem, e202400185. Available at: [Link]
-
Belay, A., et al. (2022). 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies. Scientific Reports, 12(1), 18012. Available at: [Link]
Sources
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
